4-[2-[4-[3,5-Bis[4-[2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tritetrafluoroborate
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Overview
Description
4-[2-[4-[3,5-Bis[4-[2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tritetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple aromatic rings and pyrylium groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-[3,5-Bis[4-[2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tritetrafluoroborate typically involves multi-step organic reactions. The process begins with the preparation of the pyrylium salts, followed by the introduction of the ethenyl and phenyl groups through various coupling reactions. The final step involves the formation of the tritetrafluoroborate salt, which stabilizes the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions
4-[2-[4-[3,5-Bis[4-[2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tritetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the pyrylium groups to more stable forms.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
4-[2-[4-[3,5-Bis[4-[2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tritetrafluoroborate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-[2-[4-[3,5-Bis[4-[2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tritetrafluoroborate involves its interaction with molecular targets through its aromatic and pyrylium groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing cellular pathways and processes. The compound’s photophysical properties also play a role in its mechanism of action, particularly in applications involving fluorescence.
Comparison with Similar Compounds
Similar Compounds
4,4′-Bis(2-benzoxazolyl)stilbene: Known for its use in optical brighteners and fluorescent probes.
4,4′,4″-Tri-tert-butyl-2,2′6′,2″-terpyridine: Used in coordination chemistry and as a ligand in metal complexes.
4,4′-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]: Utilized in the synthesis of flame retardants and other industrial chemicals.
Uniqueness
4-[2-[4-[3,5-Bis[4-[2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tritetrafluoroborate stands out due to its unique combination of aromatic and pyrylium groups, which confer distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring fluorescence and stability under various conditions.
Properties
IUPAC Name |
4-[2-[4-[3,5-bis[4-[2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tritetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H81O3.3BF4/c1-64(2,3)58-37-49(38-59(70-58)65(4,5)6)22-19-46-25-31-52(32-26-46)55-43-56(53-33-27-47(28-34-53)20-23-50-39-60(66(7,8)9)71-61(40-50)67(10,11)12)45-57(44-55)54-35-29-48(30-36-54)21-24-51-41-62(68(13,14)15)72-63(42-51)69(16,17)18;3*2-1(3,4)5/h19-45H,1-18H3;;;/q+3;3*-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAKUGSXIKDKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)C=CC2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C=CC5=CC(=[O+]C(=C5)C(C)(C)C)C(C)(C)C)C6=CC=C(C=C6)C=CC7=CC(=[O+]C(=C7)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H81B3F12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1218.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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